molecular formula C24H28ClN3O5 B12132329 methyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

methyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12132329
M. Wt: 473.9 g/mol
InChI Key: GDJIXFXDMHWFFJ-DYTRJAOYSA-N
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Description

This compound is a highly substituted dihydro-2-oxopyrrole derivative characterized by a 3-chlorophenyl group at the 2-position of the pyrrolidinone ring and a 3-(dimethylamino)propyl substituent at the 1-position. The structure also features a methyl ester group at the 2-position of the pyrrole ring and a hydroxyl group at the 4-position of the pyrrolidinone core. Its structural complexity suggests applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity, though direct biological data are absent in the reviewed literature .

Properties

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

methyl 4-[(E)-[2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C24H28ClN3O5/c1-13-17(14(2)26-19(13)24(32)33-5)21(29)18-20(15-8-6-9-16(25)12-15)28(23(31)22(18)30)11-7-10-27(3)4/h6,8-9,12,20,26,29H,7,10-11H2,1-5H3/b21-18+

InChI Key

GDJIXFXDMHWFFJ-DYTRJAOYSA-N

Isomeric SMILES

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)/O)C)C(=O)OC

Canonical SMILES

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves multiple steps, including the formation of pyrrole rings and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, synthesis efficiency, and physicochemical properties. Below is a comparative analysis based on the evidence:

Key Observations

Nitro and cyano groups (e.g., in and ) increase polarity and melting points but reduce solubility in non-polar solvents.

Conventional methods (e.g., thermal cyclization in ) achieve moderate yields (79%) but require harsh conditions.

Spectral and Physical Properties: The hydroxyl and dimethylamino groups in the target compound would likely produce distinct IR peaks (e.g., O–H stretch ~3200 cm⁻¹, tertiary amine ~2800 cm⁻¹) and NMR signals (e.g., dimethylamino protons at δ 2.2–2.5 ppm). Melting points for chlorophenyl derivatives (e.g., ) are typically lower than nitro-substituted analogs (e.g., 190.9°C in ) due to reduced crystallinity.

Biological Implications: The 3-chlorophenyl group may improve target selectivity compared to 4-chlorophenyl or nitrophenyl analogs, as meta-substitution often enhances receptor binding . The dimethylamino propyl chain could confer membrane permeability advantages over cyano or thioxo groups .

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